HDAC1 Inhibitory Activity
This compound demonstrates measurable inhibition of recombinant human HDAC1 with an IC50 value of 2.86 µM (2,860 nM) [1]. While it is significantly less potent than the established clinical HDAC inhibitor Vorinostat (SAHA), which typically exhibits IC50 values in the low nanomolar range, it provides a quantifiable baseline for structure-activity relationship (SAR) studies for this specific chemical series. The data confirms its interaction with the target but also its limitations as a high-potency lead compound.
| Evidence Dimension | Inhibition of recombinant human HDAC1 |
|---|---|
| Target Compound Data | IC50 = 2,860 nM (2.86 µM) |
| Comparator Or Baseline | Vorinostat (SAHA), a pan-HDAC inhibitor |
| Quantified Difference | This compound is >100-fold less potent (low micromolar vs. low nanomolar) |
| Conditions | Recombinant full-length C-terminal His/FLAG tagged human HDAC1 expressed in baculovirus-infected Sf9 insect cells, using an unspecified fluorogenic substrate. |
Why This Matters
It provides a measurable, albeit weak, activity level against a key epigenetic target, useful as a 'tool compound' baseline for SAR studies, but not as a high-potency candidate.
- [1] BindingDB. BDBM50398716: CHEMBL2179618. IC50: 2.86E+3nM for Human HDAC1. View Source
